BT-Sch

Description

Conceptual Framework of Privileged Heterocyclic Structures in Complex Molecule Design

Privileged structures are molecular scaffolds recognized for their ability to bind to a diverse range of biological targets with high affinity. nih.govnih.govmdpi.comresearchgate.net This inherent promiscuity makes them invaluable templates in the design and discovery of new biologically active molecules, including potential drug candidates. nih.govnih.govresearchgate.net By serving as a core upon which various functional groups can be appended, privileged scaffolds facilitate the exploration of chemical space and the optimization of pharmacological properties through structure-activity relationship (SAR) studies. gsconlinepress.com The strategic incorporation of such scaffolds into complex molecules can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov Heterocyclic rings, in particular, frequently feature as privileged structures due to their unique electronic and steric properties, which enable diverse interactions with biological macromolecules. nih.govmdpi.comresearchgate.netufrj.br

Historical Context of Benzo[d]thiazole and Benzotriazole (B28993) in Organic Synthesis and Medicinal Chemistry

Benzo[d]thiazole, a bicyclic heterocycle containing a benzene (B151609) ring fused with a thiazole (B1198619) ring, has a rich history in chemical research. researchgate.netjddtonline.infochemistryjournal.netresearchgate.net Its derivatives have found applications in various fields, including polymer chemistry, dye synthesis, and particularly in pharmaceuticals. jchemrev.com Early research in the 1950s explored 2-aminobenzothiazoles as potential gastrointestinal tranquillizers and central muscle relaxants. jddtonline.infochemistryjournal.net The discovery of the pharmacological profile of riluzole (B1680632) (2-amino-6-trifluoromethoxybenzothiazole), an anti-ALS medication, reignited interest in this class of compounds, revealing their diverse chemical reactivity and broad spectrum of biological activity. jddtonline.infochemistryjournal.netjchemrev.com Benzothiazole (B30560) derivatives are now recognized for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netjddtonline.inforesearchgate.netjchemrev.comnih.govjchemrev.compcbiochemres.com

Benzotriazole (BTA), a heterocyclic compound formed by the fusion of a benzene ring and a triazole ring, was first synthesized in 1889. gsconlinepress.com Initially, its primary applications were industrial, notably as a corrosion inhibitor for metals like copper, zinc, and aluminum, due to its ability to form protective films. gsconlinepress.comwikipedia.orgatamanchemicals.comijarsct.co.in It has also been used as a restrainer in photographic emulsions and as a reagent for silver determination. wikipedia.orgatamanchemicals.comijarsct.co.inijcrt.org By the mid-20th century, benzotriazole began to attract attention for its biological activity, specifically its interactions with enzymes and proteins, leading to its exploration in pharmaceutical and medicinal chemistry. gsconlinepress.com The benzotriazole nucleus serves as a versatile scaffold for drug development, with its triazole ring providing a platform for chemical modifications. gsconlinepress.com Benzotriazole derivatives have demonstrated diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. gsconlinepress.comatamanchemicals.comijcrt.orgresearchgate.netgsconlinepress.comijnrd.orgresearchgate.netnih.gov

Overview of Current Research Trajectories for BT-Sch Related Compounds in Academic Disciplines

Current academic research on compounds featuring benzo[d]thiazole and benzotriazole scaffolds is extensive and spans various disciplines, driven by their diverse biological activities and synthetic versatility.

Benzothiazole derivatives are actively investigated for their potential as therapeutic agents, particularly in the areas of anticancer, antimicrobial, anti-inflammatory, and antitubercular research. researchgate.netjddtonline.inforesearchgate.netjchemrev.comnih.govjchemrev.compcbiochemres.comrsc.orgscielo.br Studies focus on synthesizing novel benzothiazole compounds with modified structures to enhance their activity and explore new mechanisms of action. researchgate.netnih.govjchemrev.comrsc.orgscielo.brmdpi.com For instance, research is ongoing to develop benzothiazole-based anti-tubercular compounds by synthesizing new derivatives and evaluating their in vitro and in vivo activity. rsc.org Hybrid molecules combining the benzothiazole core with other pharmacophores are also being explored to achieve synergistic effects. researchgate.netjchemrev.com

Benzotriazole derivatives continue to be significant in medicinal chemistry due to their broad spectrum of pharmacological activities. gsconlinepress.comijcrt.orgresearchgate.netgsconlinepress.comijnrd.orgresearchgate.netnih.gov Research focuses on developing new synthetic strategies for these derivatives, including solvent-free techniques. gsconlinepress.comgsconlinepress.com Their potential as antimicrobial, antifungal, antiviral, and anticancer agents is a major area of investigation. gsconlinepress.comijcrt.orgresearchgate.netgsconlinepress.comijnrd.orgresearchgate.netnih.gov Studies have shown promising activity of benzotriazole derivatives against various pathogens, including antibiotic-resistant bacteria and fungi. gsconlinepress.comgsconlinepress.comresearchgate.net Furthermore, benzotriazole derivatives are being explored for their antiprotozoal and analgesic effects. gsconlinepress.comgsconlinepress.comresearchgate.net The use of benzotriazole as a "tagging molecule" to deliver other pharmacologically active heterocyclic nuclei is also a current research direction. ijcrt.orgresearchgate.netijnrd.org

The benzo[d]thiazolylsulfonyl moiety is also a subject of research, particularly in organic synthesis as a "pluripotent molecule" handle. theses.cz Alpha-benzothiazolylsulfonyl derivatives can be utilized in diverse C-C bond formation reactions, cycloadditions, Michael additions, and molecular rearrangements, contributing to the development of diversity-oriented synthesis and the generation of chemical libraries. theses.cz

Research findings often involve the synthesis of a series of derivatives and the evaluation of their biological activity. For example, a study synthesized twenty-five novel benzothiazole compounds and evaluated their effects on cancer cell lines and inflammatory factors. nih.gov Another study on benzotriazole derivatives evaluated their antiviral activity against a panel of viruses, identifying compounds with selective activity against specific enteroviruses. nih.gov

Data from research studies can be presented in tables to summarize the synthesized compounds and their observed activities.

| Compound Structure Motif | Example Derivative | Research Area(s) | Key Finding(s) |

| Benzo[d]thiazole | Schiff bases of BTA-triazole conjugates | Antimicrobial | Noteworthy antibacterial and antifungal activities. jchemrev.com |

| Benzo[d]thiazole | Sulfonamide-containing BTAs | Antimicrobial | Good antimicrobial properties in vitro. jchemrev.com |

| Benzo[d]thiazole | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) | Anticancer, Anti-inflammatory | Significantly inhibited proliferation of cancer cell lines (A431, A549, H1299) and inflammatory factors. nih.gov |

| Benzotriazole | Benzo[d] nih.govgsconlinepress.comontosight.aitriazol-1(2)-yl derivatives (e.g., compound 18e) | Antiviral | Selective antiviral activity against Coxsackievirus B5, protected cells from viral infection. nih.gov |

| Benzotriazole | Various substituted benzotriazole derivatives | Antimicrobial, Antifungal, Antiviral, Anti-inflammatory, Anticancer, Analgesic | Diverse pharmacological activities, including efficacy against antibiotic-resistant strains. gsconlinepress.comgsconlinepress.comresearchgate.netnih.gov |

| Benzo[d]thiazol-2-ylsulfonyl | α-benzothiazolylsulfonyl derivatives | Organic Synthesis | Useful in C-C bond formation, cycloadditions, Michael additions, rearrangements, and organocatalysis. theses.cz |

| (6-Benzothiazolyl)sulfonyl | Lanifibranor | Therapeutic (specific application excluded) | Contains the (6-benzothiazolyl)sulfonyl group. google.com |

| (6-Benzothiazolylsulfonyl) group | (5S)-N-[(1S,2R)-3-[(6-Benzothiazolylsulfonyl)(2-methylpropyl)-amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-(3-nitrophenyl)-2-oxooxazolidine-5-carboxamide | Bioactive molecule (specific activity excluded) | Contains the (6-benzothiazolylsulfonyl) group. ontosight.ai |

The ongoing research highlights the continued importance of both benzo[d]thiazole and benzotriazole scaffolds, as well as the benzo[d]thiazolylsulfonyl moiety, in the design and synthesis of new chemical entities with potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Structure

3D Structure

Properties

CAS No. |

154540-50-8 |

|---|---|

Molecular Formula |

C24H23ClFNOS |

Molecular Weight |

427.9624 |

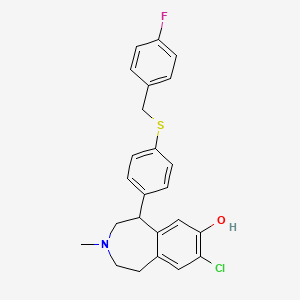

IUPAC Name |

8-chloro-5-[4-[(4-fluorophenyl)methylsulfanyl]phenyl]-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C24H23ClFNOS/c1-27-11-10-18-12-23(25)24(28)13-21(18)22(14-27)17-4-8-20(9-5-17)29-15-16-2-6-19(26)7-3-16/h2-9,12-13,22,28H,10-11,14-15H2,1H3 |

InChI Key |

IZYJWVAIDPHRFD-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)SCC4=CC=C(C=C4)F)O)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-chloro-8-hydroxy-1-(4'-(4-fluorobenzyl)thiophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine BT-SCH |

Origin of Product |

United States |

Q & A

How to formulate a focused research question for BT-Sch investigations?

-

Begin by identifying the independent and dependent variables (e.g., chemical reactivity, molecular interactions). Ensure the question is specific to this compound's properties and avoids broad terms like "effect of this compound" without mechanistic clarity .

-

Conduct a literature review to refine gaps, such as unexplored synthesis pathways or understudied biochemical interactions. Use tools like Google Scholar with advanced filters (e.g., publication year, citation count) to prioritize authoritative sources .

如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!09:58 -

Avoid yes/no questions; instead, frame hypotheses that require data analysis (e.g., "How does pH variation influence this compound’s stability in aqueous solutions?") .

Q. What experimental design principles are critical for preliminary this compound studies?

- Define controls rigorously: Use negative controls (e.g., solvent-only samples) and positive controls (e.g., known stable analogs) to isolate this compound-specific effects .

- Optimize sample size using power analysis to ensure statistical validity. For biochemical assays, triplicate measurements are standard to account for instrument variability .

- Document protocols in detail (e.g., temperature, purity of reagents) to enable reproducibility, adhering to guidelines like those in the Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.